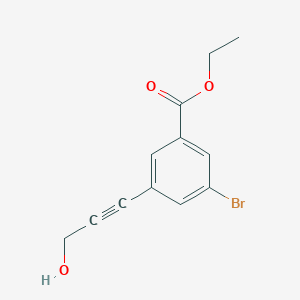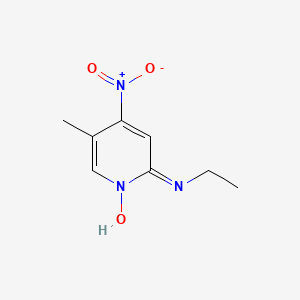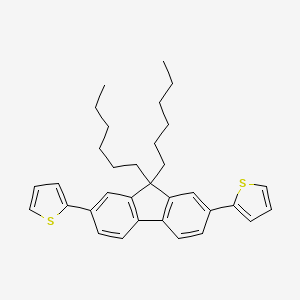
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate is an organic compound with the molecular formula C12H11BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a hydroxypropynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate typically involves the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the meta position relative to the ester group.
Sonogashira Coupling: The brominated intermediate is then subjected to a Sonogashira coupling reaction with propargyl alcohol. This reaction is catalyzed by palladium and copper co-catalysts, and it typically occurs in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation: The hydroxypropynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Aldehydes or ketones derived from the hydroxypropynyl group.
Reduction: Alcohols derived from the ester group.
Applications De Recherche Scientifique
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one: A similar compound with a pyrone ring instead of a benzene ring.
3-Bromo-5-(3-hydroxyprop-1-ynyl)benzoic acid: A carboxylic acid derivative with similar functional groups.
Uniqueness
Ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate is unique due to its combination of a bromine atom and a hydroxypropynyl group on a benzoate ester. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
422569-51-5 |
|---|---|
Formule moléculaire |
C12H11BrO3 |
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
ethyl 3-bromo-5-(3-hydroxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C12H11BrO3/c1-2-16-12(15)10-6-9(4-3-5-14)7-11(13)8-10/h6-8,14H,2,5H2,1H3 |
Clé InChI |
HPXWKHKJBCASAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)C#CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)









![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)

